molecular formula C4H5NO2S B12974676 1H-pyrrole-2-sulfinic acid

1H-pyrrole-2-sulfinic acid

Cat. No.: B12974676
M. Wt: 131.16 g/mol
InChI Key: OYKBMFGEJSEQPS-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-sulfinic acid is an organic compound with the molecular formula C4H5NO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfur dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and practical method for producing the compound .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps, such as crystallization or chromatography, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-sulfinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrrole derivatives .

Mechanism of Action

The mechanism by which 1H-pyrrole-2-sulfinic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • Pyrrole-2-carboxylic acid
  • Pyrrole-2-sulfonic acid
  • Pyrrole-2-thiol

Comparison: 1H-Pyrrole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to other pyrrole derivatives. For instance, while pyrrole-2-carboxylic acid primarily undergoes carboxylation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions .

Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

1H-pyrrole-2-sulfinic acid

InChI

InChI=1S/C4H5NO2S/c6-8(7)4-2-1-3-5-4/h1-3,5H,(H,6,7)

InChI Key

OYKBMFGEJSEQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)S(=O)O

Origin of Product

United States

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